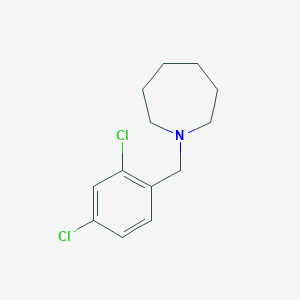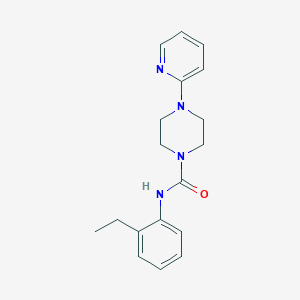![molecular formula C23H30N2O B6038273 3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the spirocyclic class of compounds, which are known for their unique structural and pharmacological properties.5]dec-2-yl]methyl}phenol.
Mecanismo De Acción
The mechanism of action of 3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. The anti-inflammatory and antioxidant properties of the compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects:
3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to scavenge ROS and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell death and the development of new anticancer drugs. However, one of the limitations of using this compound is its moderate yield and the need for expertise in organic synthesis. Additionally, the compound's mechanism of action is not fully understood, which limits its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on 3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol. One area of research is to investigate the compound's potential as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Another area of research is to further elucidate the compound's mechanism of action, which could lead to the development of new anticancer drugs. Additionally, the synthesis of analogs of the compound could lead to the discovery of more potent and selective compounds for various applications.
Métodos De Síntesis
The synthesis of 3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol involves the reaction of 3-methylbenzylamine with 2,7-diazaspiro[4.5]decane-1,8-diamine, followed by the addition of phenol. The reaction is carried out under controlled conditions and requires expertise in organic synthesis. The yield of the reaction is moderate, and the purity of the final compound is ensured through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-[[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-19-5-2-6-20(13-19)15-24-11-4-9-23(17-24)10-12-25(18-23)16-21-7-3-8-22(26)14-21/h2-3,5-8,13-14,26H,4,9-12,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPAYJMLFAYWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-5-{2-[(5-methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6038206.png)
![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
![1-acetyl-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B6038241.png)
![2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038251.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)

![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)